molecular formula C23H22FN3O3S B2533623 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 899754-32-6

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B2533623
CAS RN: 899754-32-6
M. Wt: 439.51
InChI Key: MCAWEINCWASHKH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about where it is commonly found or used .


Synthesis Analysis

Synthesis analysis involves the study of how the compound is synthesized. This could involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Crystal Structure Analysis

  • Research has investigated the crystal structures of similar compounds, highlighting their folded conformation and intramolecular hydrogen bond stabilizing their structure (Subasri et al., 2016).

Inhibitory Properties 2. Studies have shown that compounds with a similar structure have potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting their usefulness in medical chemistry and pharmacology (Gangjee et al., 2008).

Antiviral Applications 3. Research on similar molecules has indicated potential antiviral properties, especially against SARS-CoV-2, as shown through molecular docking studies (Mary et al., 2020).

Antifolate Activity 4. Some studies have focused on the synthesis of similar compounds as potential antifolate agents, which could have applications in cancer treatment (Gangjee et al., 2007).

Histamine Receptor Ligands 5. Another area of research involves the development of 2-aminopyrimidines as ligands for the histamine H4 receptor, which could have implications in treating inflammatory conditions and pain (Altenbach et al., 2008).

Cytotoxicity Studies 6. Investigations have also been conducted on similar compounds' effects on various cancer cell lines, offering insights into their potential as cancer therapeutics (Gangjee et al., 2000).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with the body. This could involve binding to specific proteins, inhibiting enzymes, or other biochemical interactions .

Safety and Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, etc .

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-3-4-11-27-22(29)21-20(16-7-5-6-8-18(16)30-21)26-23(27)31-13-19(28)25-17-10-9-15(24)12-14(17)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAWEINCWASHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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